molecular formula C9H7ClFN3O2S B13476477 3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

3-(5-Chloro-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide

Cat. No.: B13476477
M. Wt: 275.69 g/mol
InChI Key: PMHMKVGXFOBHTF-UHFFFAOYSA-N
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Description

3-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione is a synthetic organic compound that features a benzotriazole moiety linked to a thietane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione typically involves the following steps:

    Formation of the Benzotriazole Moiety: This can be achieved by reacting an appropriate aniline derivative with nitrous acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the benzotriazole.

    Introduction of the Thietane Ring: The benzotriazole derivative is then reacted with a suitable thietane precursor under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Specific details would depend on the scale of production and the desired application.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thietane ring.

    Reduction: Reduction reactions could target the benzotriazole moiety or the thietane ring.

    Substitution: Halogen atoms in the benzotriazole ring may be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the benzotriazole ring.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly for compounds targeting specific enzymes or receptors.

    Materials Science: In the development of polymers or coatings with specific properties.

    Industrial Chemistry: As an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-chloro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione
  • 3-(6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione

Uniqueness

The presence of both chlorine and fluorine atoms in the benzotriazole ring of 3-(5-chloro-6-fluoro-1H-1,2,3-benzotriazol-1-yl)-1lambda6-thietane-1,1-dione may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, compared to similar compounds.

Properties

Molecular Formula

C9H7ClFN3O2S

Molecular Weight

275.69 g/mol

IUPAC Name

3-(5-chloro-6-fluorobenzotriazol-1-yl)thietane 1,1-dioxide

InChI

InChI=1S/C9H7ClFN3O2S/c10-6-1-8-9(2-7(6)11)14(13-12-8)5-3-17(15,16)4-5/h1-2,5H,3-4H2

InChI Key

PMHMKVGXFOBHTF-UHFFFAOYSA-N

Canonical SMILES

C1C(CS1(=O)=O)N2C3=CC(=C(C=C3N=N2)Cl)F

Origin of Product

United States

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